molecular formula C8H13NOS B13815237 2,2-Diethyl-2H-1,4-thiazin-3(4H)-one CAS No. 63917-24-8

2,2-Diethyl-2H-1,4-thiazin-3(4H)-one

Cat. No.: B13815237
CAS No.: 63917-24-8
M. Wt: 171.26 g/mol
InChI Key: QLTOWVSLACYBHJ-UHFFFAOYSA-N
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Description

2,2-diethyl-4H-1,4-thiazin-3-one is a heterocyclic compound that belongs to the thiazine family Thiazines are known for their diverse biological activities and are frequently used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-diethyl-4H-1,4-thiazin-3-one typically involves the reaction of diethylamine with a suitable thioamide under controlled conditions. One common method involves the use of diethylamine and carbon disulfide, followed by cyclization with an appropriate halogenated compound. The reaction conditions often require a solvent such as ethanol or methanol and a catalyst to facilitate the cyclization process .

Industrial Production Methods

Industrial production of 2,2-diethyl-4H-1,4-thiazin-3-one may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also emphasized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2,2-diethyl-4H-1,4-thiazin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2-diethyl-4H-1,4-thiazin-3-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,2-diethyl-4H-1,4-thiazin-3-one involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission. The compound’s structure allows it to form hydrogen bonds and π-π interactions with amino acid residues in the enzyme’s active site .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-diethyl-4H-1,4-thiazin-3-one stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its potential as an acetylcholinesterase inhibitor makes it a promising candidate for further research in neurodegenerative disease treatment .

Properties

CAS No.

63917-24-8

Molecular Formula

C8H13NOS

Molecular Weight

171.26 g/mol

IUPAC Name

2,2-diethyl-4H-1,4-thiazin-3-one

InChI

InChI=1S/C8H13NOS/c1-3-8(4-2)7(10)9-5-6-11-8/h5-6H,3-4H2,1-2H3,(H,9,10)

InChI Key

QLTOWVSLACYBHJ-UHFFFAOYSA-N

Canonical SMILES

CCC1(C(=O)NC=CS1)CC

Origin of Product

United States

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